molecular formula C17H12O B14538858 3-(2-Ethynylphenyl)-1-phenylprop-2-en-1-one CAS No. 62051-65-4

3-(2-Ethynylphenyl)-1-phenylprop-2-en-1-one

Cat. No.: B14538858
CAS No.: 62051-65-4
M. Wt: 232.28 g/mol
InChI Key: MRYMLIBOXTYIQU-UHFFFAOYSA-N
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Description

3-(2-Ethynylphenyl)-1-phenylprop-2-en-1-one is an organic compound that features a unique structure combining an ethynyl group and a phenylprop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethynylphenyl)-1-phenylprop-2-en-1-one typically involves the reaction of 2-ethynylbenzaldehyde with acetophenone under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product. Common reagents used in this synthesis include sodium hydroxide or potassium hydroxide as the base, and the reaction is usually carried out in an organic solvent such as ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethynylphenyl)-1-phenylprop-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

3-(2-Ethynylphenyl)-1-phenylprop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Ethynylphenyl)-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the phenylprop-2-en-1-one moiety can form hydrogen bonds and other non-covalent interactions. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Ethynylphenyl)acetic acid
  • 2-(4-Methoxyphenyl)-5-(2-ethynylphenyl)thiophene
  • 1,2-Bis((2-ethynylphenyl)ethynyl)benzene

Uniqueness

3-(2-Ethynylphenyl)-1-phenylprop-2-en-1-one is unique due to its combination of an ethynyl group and a phenylprop-2-en-1-one moiety.

Properties

CAS No.

62051-65-4

Molecular Formula

C17H12O

Molecular Weight

232.28 g/mol

IUPAC Name

3-(2-ethynylphenyl)-1-phenylprop-2-en-1-one

InChI

InChI=1S/C17H12O/c1-2-14-8-6-7-9-15(14)12-13-17(18)16-10-4-3-5-11-16/h1,3-13H

InChI Key

MRYMLIBOXTYIQU-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=CC=C1C=CC(=O)C2=CC=CC=C2

Origin of Product

United States

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